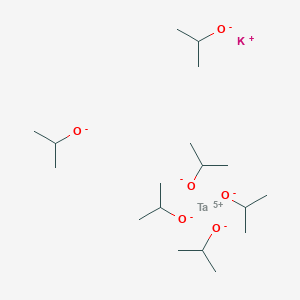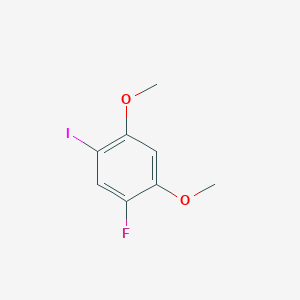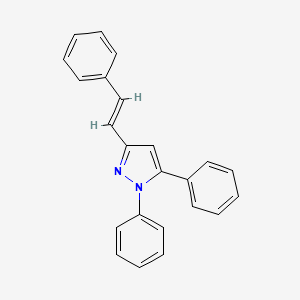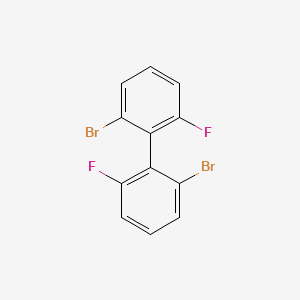
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester is an organic compound that serves as a building block in the synthesis of glycopeptides and glycoproteins. This compound is particularly valuable in the field of biochemistry and medicinal chemistry due to its role in the study of glycosylation processes and the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester typically involves multiple steps. The process begins with the protection of functional groups to prevent unwanted reactions. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the galactopyranosyl moiety are protected using acetyl groups.
Formation of Glycosidic Linkage: The protected galactopyranosyl derivative is then linked to the serine residue through a glycosidic bond.
Fmoc Protection: The amino group of the serine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Activation and Coupling: The final step involves the activation of the carboxyl group of serine with pentafluorophenyl ester, facilitating the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester undergoes various chemical reactions, including:
Hydrolysis: Removal of acetyl and Fmoc protecting groups under acidic or basic conditions.
Glycosylation: Formation of glycosidic bonds with other sugar moieties or peptides.
Substitution: Replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) for Fmoc removal; sodium methoxide for acetyl group removal.
Glycosylation: Catalysts such as silver triflate (AgOTf) or boron trifluoride etherate (BF3·OEt2).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include deprotected glycopeptides, extended glycan chains, and substituted derivatives with modified functional groups.
科学研究应用
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester is widely used in scientific research, particularly in:
Chemistry: Synthesis of complex carbohydrates and glycopeptides.
Biology: Study of glycosylation processes and protein-carbohydrate interactions.
Medicine: Development of glycopeptide-based therapeutics and vaccines.
Industry: Production of glycosylated biomolecules for pharmaceutical applications.
作用机制
The compound exerts its effects primarily through its role as a glycosylation building block. It participates in the formation of glycosidic bonds, facilitating the attachment of sugar moieties to peptides and proteins. This process is crucial for the proper folding, stability, and function of glycoproteins. The molecular targets and pathways involved include glycosyltransferases and glycosidases that mediate the addition and removal of sugar residues.
相似化合物的比较
Similar Compounds
2-Acetamido-2-deoxy-D-galactose: A simpler glycosylation building block without the serine and Fmoc groups.
N-Fmoc-L-serine: An amino acid derivative used in peptide synthesis.
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl chloride: A glycosyl donor used in glycosylation reactions.
Uniqueness
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester is unique due to its combination of a glycosylated serine residue with Fmoc and pentafluorophenyl ester groups. This structure allows for selective protection and activation, making it a versatile building block for the synthesis of complex glycopeptides and glycoproteins.
属性
分子式 |
C38H35F5N2O13 |
|---|---|
分子量 |
822.7 g/mol |
IUPAC 名称 |
(2,3,4,5,6-pentafluorophenyl) 2-[[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C38H35F5N2O13/c1-16(47)44-32-35(56-19(4)50)33(55-18(3)49)26(15-53-17(2)48)57-36(32)45(25(13-46)37(51)58-34-30(42)28(40)27(39)29(41)31(34)43)38(52)54-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,32-33,35-36,46H,13-15H2,1-4H3,(H,44,47) |
InChI 键 |
OSUKGJZVAHKCJI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1C(C(C(OC1N(C(CO)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)COC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12088447.png)



![2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B12088474.png)




![Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride](/img/structure/B12088499.png)


